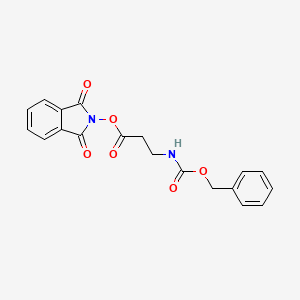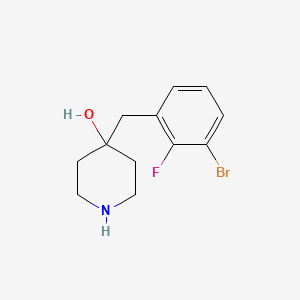
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone: is an organic compound with the molecular formula C8H8ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone typically begins with 2-methyl-3-pyridinecarboxaldehyde and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as ethers, amines, or thiols can be formed.
Oxidation Products: Ketones or carboxylic acids are typical products.
Reduction Products: Alcohols or amines are commonly formed.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine:
Drug Development: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone may act as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
- 2-Chloro-1-(3-pyridinyl)ethanone
- 2-Chloro-1-(4-pyridinyl)ethanone
- 2-Chloro-1-(2-methyl-4-pyridinyl)ethanone
Uniqueness:
- Structural Differences: The position of the chlorine and methyl groups on the pyridine ring distinguishes 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone from its analogs.
- Reactivity: These structural differences can lead to variations in reactivity and biological activity, making each compound unique in its applications and effects.
Propiedades
| 594815-01-7 | |
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4H,5H2,1H3 |
Clave InChI |
PURREDYCXMIGJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
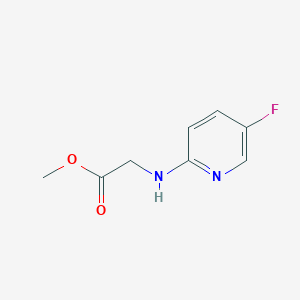
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
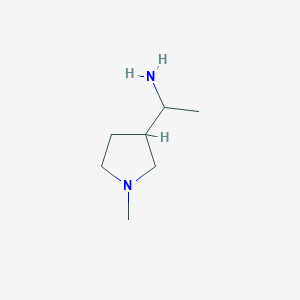

![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
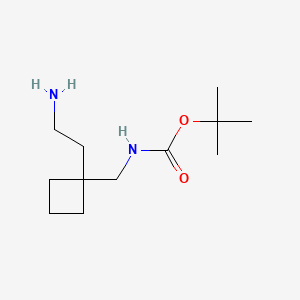

![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)
